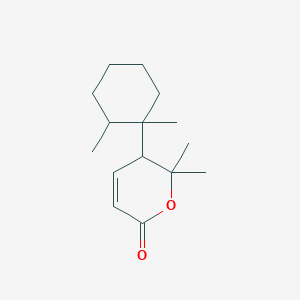![molecular formula C7H4BrCl3O2S B14012811 Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- CAS No. 117992-54-8](/img/structure/B14012811.png)
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is a chemical compound with the molecular formula C7H4BrCl3O2S It is a derivative of benzene, characterized by the presence of a bromodichloromethyl group and a sulfonyl chloride group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- typically involves the reaction of benzene derivatives with bromodichloromethyl sulfone. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonation process . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfuryl chloride as sulfonating agents . These methods are designed to maximize efficiency and yield while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, facilitated by the electron-withdrawing effects of the sulfonyl and halogen groups.
Nucleophilic Substitution: The bromodichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The sulfonyl group acts as an electron-withdrawing group, enhancing the compound’s reactivity towards electrophiles and nucleophiles . This reactivity is crucial for its role in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-[(chloromethyl)sulfonyl]-4-chloro-
- Benzene, 1-[(dichloromethyl)sulfonyl]-4-chloro-
- Benzene, 1-[(fluoromethyl)sulfonyl]-4-chloro-
Uniqueness
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is unique due to the presence of the bromodichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
117992-54-8 |
|---|---|
Molekularformel |
C7H4BrCl3O2S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[bromo(dichloro)methyl]sulfonyl-4-chlorobenzene |
InChI |
InChI=1S/C7H4BrCl3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
InChI-Schlüssel |
WZGZRWJBFAEKOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
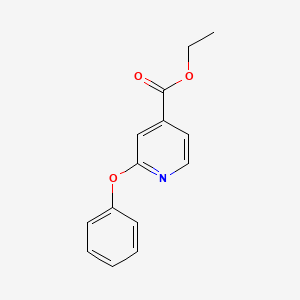
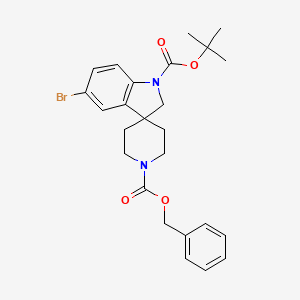
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
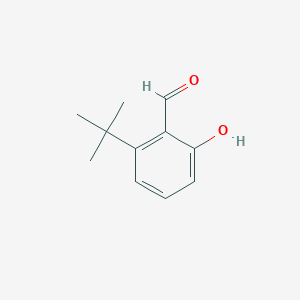


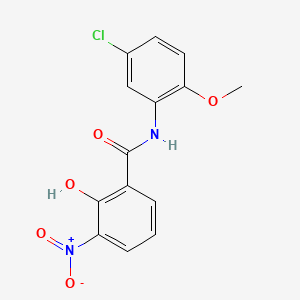
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
